molecular formula C7H10N4 B1267074 3-Amino-1-isopropyl-1H-pyrazole-4-carbonitrile CAS No. 89897-29-0

3-Amino-1-isopropyl-1H-pyrazole-4-carbonitrile

Cat. No. B1267074
CAS RN: 89897-29-0
M. Wt: 150.18 g/mol
InChI Key: JJGDYVYAZMFKEY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-Amino-1-isopropyl-1H-pyrazole-4-carbonitrile and related compounds involves multifaceted approaches. Techniques include catalyst-free reactions in aqueous media, demonstrating environmentally benign procedures with high yields (Yu et al., 2014), and one-pot multicomponent reactions facilitating the construction of heterocyclic compounds (Patel, 2017). These methods highlight the adaptability and efficiency of current synthetic strategies.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

3-Amino-1-isopropyl-1H-pyrazole-4-carbonitrile serves as a precursor in the synthesis of various heterocyclic compounds. These compounds are of interest due to their potential biological properties. For example, 1-(5-Aminopyrazol-4-yl)alkan-1-ones and 5-alkylpyrazole-4-carbonitriles can be obtained by reacting 2-(1-ethoxyalkylidene)-3-oxoalkanenitriles (acrylonitriles) with hydrazines. The ratios of the products depend on the solvent and the nature of the substituents on both the acrylonitrile and hydrazine reactants. This synthesis offers a convenient route to novel pyrazole-4-carbonitriles and 1-(pyrazol-4-yl)alkan-1-ones under mild conditions (McFadden & Huppatz, 1991).

Building Blocks in Organic Chemistry

Pyrazole-4-carbonitriles are used as building blocks in synthetic organic chemistry. They contribute to the development of various biologically important heterocyclic compounds. These compounds can be synthesized via one-pot multicomponent reactions, indicating their versatility and importance in synthetic pathways (Patel, 2017).

Catalysis and Green Chemistry

In recent years, there has been a focus on using environmentally friendly catalysts and reaction conditions in the synthesis of pyrazole derivatives. For instance, sodium ascorbate has been used as a safe catalyst for the synthesis of 5-aminopyrazole-4-carbonitriles, highlighting the move towards more sustainable and less hazardous chemical processes (Kiyani & Bamdad, 2018).

Corrosion Inhibition

Pyrazole derivatives, including those related to 3-Amino-1-isopropyl-1H-pyrazole-4-carbonitrile, have been studied for their corrosion inhibition properties. They have shown effectiveness in protecting metals like steel in acidic environments, which is crucial in industrial applications (Yadav et al., 2016).

Safety And Hazards

3-Amino-1-isopropyl-1H-pyrazole-4-carbonitrile is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-amino-1-propan-2-ylpyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4/c1-5(2)11-4-6(3-8)7(9)10-11/h4-5H,1-2H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJGDYVYAZMFKEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C(=N1)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80298509
Record name 3-Amino-1-(propan-2-yl)-1H-pyrazole-4-carbonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-1-isopropyl-1H-pyrazole-4-carbonitrile

CAS RN

89897-29-0
Record name 89897-29-0
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Record name 3-Amino-1-(propan-2-yl)-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
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Record name 3-amino-1-propan-2-yl-pyrazole-4-carbonitrile
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Synthesis routes and methods

Procedure details

A mixture of Intermediate 2-((2-benzylidene-1-isopropylhydrazinyl)-methylene)malononitrile (9.42 g, 40 mmol), concentrated hydrochloric acid (5 ml), and ethanol (50 ml) was heated at reflux for 20 min. The reaction mixture was concentrated and ether (50 ml) was added. The mixture was sonicated, then the upper ether layer was discarded. To the residue was added 20 ml of 5N aqueous sodium hydroxide solution and the mixture was extracted with dichloromethane (3×). The organic layers were combined, dried over sodium sulfate, filtered, and concentrated. The residue was purified by silica gel column chromatography (1:1 hexanes/ethyl acetate eluant) to afford 3-amino-1-isopropyl-1H-pyrazole-4-carbonitrile as a brown solid. 1H NMR (400 MHz, DMSO-d6) δ 8.09 (s, 1H), 5.51 (s, 2H), 4.22 (m, 1H), 1.31 (d, J=7 Hz, 6H); MS m/z 151.2 (M+1).
Quantity
9.42 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
G Venkatesan, P Paira, SL Cheong… - Bioorganic & Medicinal …, 2014 - Elsevier
In the present study, a molecular simplification approach was employed to design novel bicyclic pyrazolo[3,4-d]pyrimidine (PP) derivatives from tricyclic pyrazolo[4,3-e]-1,2,4-triazolo-[1,5…
Number of citations: 16 www.sciencedirect.com
G Venkatesan, P Paira, SL Cheong, S Federico… - European Journal of …, 2015 - Elsevier
An efficient synthetic procedure was adopted to synthesize a series of new molecules containing the pyrazolo[3,4-d]pyrimidine (PP) scaffold, which have been evaluated as promising …
Number of citations: 9 www.sciencedirect.com
K Pratap, KK Yadav, DS Rawat - Chemistry & Biology Interface, 2022 - researchgate.net
As per WHO report 202, cancer is a leading cause of death worldwide, accounting for nearly 10 million deaths. Socancer remains one of the major public health burdensworldwide. It is …
Number of citations: 2 www.researchgate.net

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